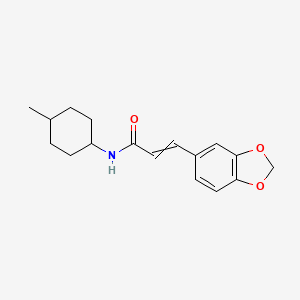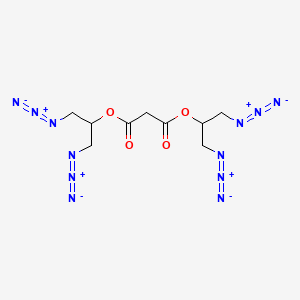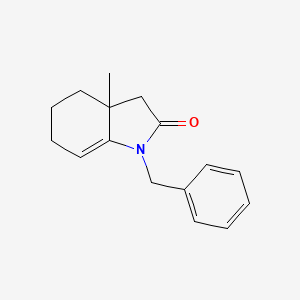![molecular formula C19H38ClN B12566674 4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) CAS No. 189279-46-7](/img/structure/B12566674.png)
4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-1-azabicyclo[222]octane–hydrogen chloride (1/1) is a quaternary ammonium compound derived from 1-azabicyclo[222]octane This compound is known for its unique structure, which includes a bicyclic framework and a long dodecyl chain The hydrogen chloride component makes it a salt, enhancing its solubility in water and other polar solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride typically involves the reaction of 1-azabicyclo[2.2.2]octane (DABCO) with 1-chlorododecane. The reaction is carried out in an organic solvent such as acetonitrile. The mixture is refluxed for several hours, usually around 10 hours, to ensure complete reaction. After refluxing, the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complex formation with metals can result in coordination compounds with unique properties .
Applications De Recherche Scientifique
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride has several applications in scientific research:
Organic Synthesis: It is used as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between different phases.
Materials Science: The compound is used in the synthesis of novel materials, including ionic liquids and surfactants.
Biological Studies:
Mécanisme D'action
The mechanism of action of 4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride involves its ability to act as a nucleophilic catalyst. The quaternary ammonium group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing reaction rates. The long dodecyl chain enhances its solubility in organic solvents, making it effective in phase-transfer catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound without the dodecyl chain, commonly used as a nucleophilic catalyst.
Quaternary Ammonium Salts: Other quaternary ammonium compounds with different alkyl chains and substituents.
Uniqueness
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride is unique due to its combination of a bicyclic structure and a long alkyl chain. This combination imparts unique solubility and catalytic properties, making it particularly useful in phase-transfer catalysis and the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
189279-46-7 |
|---|---|
Formule moléculaire |
C19H38ClN |
Poids moléculaire |
316.0 g/mol |
Nom IUPAC |
4-dodecyl-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C19H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16-20(17-14-19)18-15-19;/h2-18H2,1H3;1H |
Clé InChI |
RSSWAMRPKKQZFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC12CCN(CC1)CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
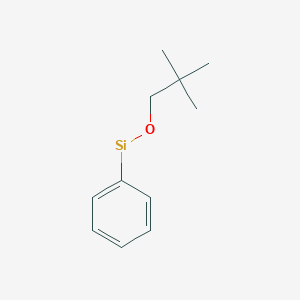
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
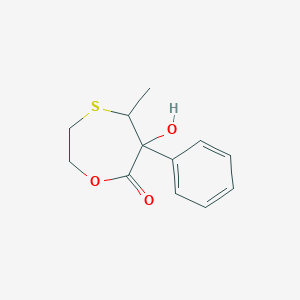
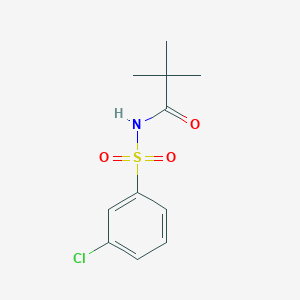
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
